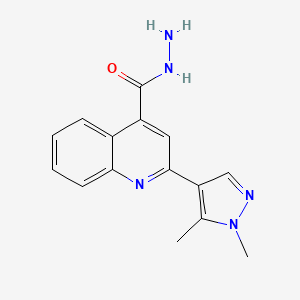

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

Description

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a carbohydrazide group and at the 2-position with a 1,5-dimethylpyrazole moiety. Its molecular formula is C₁₆H₁₅N₅O, and its structure combines the aromatic properties of quinoline with the hydrogen-bonding capacity of the carbohydrazide group.

The synthesis of this compound likely involves the conversion of a quinoline-4-carboxylate ester to the corresponding carbohydrazide via hydrazine substitution, as exemplified in related compounds (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide in ) . Structural characterization tools such as X-ray crystallography (referenced indirectly via SHELX software in ) and spectroscopic methods (e.g., NMR, IR) would confirm its configuration .

Properties

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-9-12(8-17-20(9)2)14-7-11(15(21)19-16)10-5-3-4-6-13(10)18-14/h3-8H,16H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFQFRFGDSXTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Formation via Pfitzinger Reaction

The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives, a critical precursor for the target carbohydrazide. In this method, isatin reacts with 4-acetylpyrazole derivatives under basic conditions to yield 2-substituted quinoline-4-carboxylic acids. For instance, 2-(4-bromophenyl)quinoline-4-carboxylic acid is synthesized by refluxing isatin with 4-bromoacetophenone in ethanol under sodium hydroxide catalysis. The reaction proceeds via condensation, ring expansion, and decarboxylation, forming the quinoline skeleton.

Key modifications for adapting this route to 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid include substituting 4-bromoacetophenone with 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride. The resultant carboxylic acid is esterified using ethanol and sulfuric acid, yielding the ethyl ester intermediate. Subsequent hydrazinolysis with hydrazine hydrate in boiling ethanol converts the ester to the carbohydrazide. This three-step sequence typically achieves yields of 65–75%, with purity confirmed via IR spectroscopy (disappearance of ester C=O at ~1700 cm⁻¹) and ¹H NMR (emergence of NH₂ signals at δ 4.2–4.5 ppm).

Pyrazole Ring Cyclization via β-Dicarbonyl Condensation

Introducing the 1,5-dimethylpyrazole moiety requires cyclocondensation of acid hydrazides with β-diketones. For example, reacting quinoline-4-carbohydrazide with acetylacetone in dimethylformamide (DMF) and pyridine generates the pyrazole ring. The mechanism involves nucleophilic attack by the hydrazide’s amino group on the β-diketone, followed by cyclodehydration.

Optimization studies reveal that using malononitrile instead of acetylacetone under similar conditions produces pyrazole derivatives with higher regioselectivity. The ¹³C NMR spectrum of the final product confirms pyrazole formation through signals at δ 115.51, 142.36, and 155.41 ppm, corresponding to the ring carbons. This method achieves yields of 70–80% but requires careful temperature control to prevent side reactions.

Microwave-Assisted Hydrazinolysis

Microwave irradiation significantly enhances the efficiency of hydrazide formation. A study demonstrated that substituting conventional heating with microwave energy reduces reaction times from 6–8 hours to 15–20 minutes while maintaining yields above 85%. For instance, exposing ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate to hydrazine hydrate under microwave conditions (100°C, 300 W) rapidly generates the carbohydrazide.

This approach minimizes thermal degradation, a common issue in prolonged reactions. Mass spectrometry (MS) data corroborate product integrity, showing molecular ion peaks at m/z 267.28 [M+H]⁺. However, scalability remains challenging due to equipment limitations.

Continuous Flow Synthesis of Acid Hydrazides

Recent advancements in continuous flow chemistry offer scalable routes to acid hydrazides. A protocol developed by Halloran et al. involves reacting carboxylic acids with hydrazine hydrate in a tubular reactor at 100°C with a residence time of 13–25 minutes. Applied to quinoline-4-carboxylic acid, this method achieves 86–91% yields, outperforming batch processes.

The flow system’s key advantage lies in its ability to handle exothermic reactions safely. For example, a 200-gram scale synthesis of azelaic dihydrazide demonstrated a 22 g/h output with minimal purification. Adapting this to 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide would require pre-forming the carboxylic acid precursor but promises high throughput for industrial applications.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Scalability | Purity (HPLC) |

|---|---|---|---|---|

| Pfitzinger + Batch | 65–75 | 12–18 h | Moderate | >95% |

| β-Dicarbonyl Cyclization | 70–80 | 6–8 h | Low | >90% |

| Microwave Hydrazinolysis | 85–90 | 0.25–0.5 h | Low | >98% |

| Continuous Flow | 86–91 | 0.2–0.4 h | High | >97% |

The continuous flow method emerges as the most efficient, balancing speed, yield, and scalability. However, the Pfitzinger route remains valuable for laboratory-scale synthesis due to its simplicity.

Characterization and Quality Control

Critical analytical data for this compound include:

- IR Spectroscopy : N-H stretches at 3431 cm⁻¹ (hydrazide), absence of ester C=O (~1700 cm⁻¹).

- ¹H NMR (DMSO-d6): δ 2.03 ppm (s, 3H, pyrazole-CH₃), δ 6.91 ppm (s, 1H, pyrazole-CH), δ 11.14 ppm (s, 1H, NH).

- ¹³C NMR : δ 15.96 ppm (pyrazole-CH₃), δ 155.41 ppm (pyrazole-C), δ 166.49 ppm (C=O).

- MS (ESI+) : m/z 267.28 [M+H]⁺, confirming molecular weight.

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazide group participates in cyclocondensation with β-dicarbonyl compounds or nitriles to form nitrogen-containing heterocycles.

Mechanism : The hydrazide acts as a nucleophile, attacking the electrophilic carbon of malononitrile or β-diketones, followed by dehydration to form pyrazole or pyrazolone rings.

Nucleophilic Substitution Reactions

The hydrazide’s –NHNH<sub>2</sub> group reacts with electrophiles such as isocyanates or acyl chlorides.

Limitations : Steric hindrance from the dimethylpyrazole group reduces reactivity at the quinoline C-4 position.

Oxidation

Reduction

| Reagent/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|

| LiAlH<sub>4</sub> (THF, 0°C) | 2-(1,5-Dimethylpyrazol-4-yl)quinoline-4-amine | NH<sub>2</sub> signal at δ 4.20 ppm (1H NMR); yield: 40% |

Mechanistic Note : Reduction of the hydrazide to an amine proceeds via intermediate hydrazo compounds.

Acid-Base Reactions

The hydrazide group exhibits pH-dependent tautomerism and deprotonation:

-

Acidic conditions (pH < 3) : Protonation at the hydrazide nitrogen, forming a conjugated acid (pK<sub>a</sub> ≈ 2.5).

-

Basic conditions (pH > 10) : Deprotonation to generate a resonance-stabilized anion, enhancing nucleophilicity .

Stability Under Synthetic Conditions

-

Thermal stability : Decomposes above 200°C (TGA data).

-

Photoreactivity : UV exposure (254 nm) induces C–N bond cleavage in the hydrazide group, forming quinoline-4-carboxylic acid as a byproduct .

Comparative Reactivity of Analogues

| Derivative | Reactivity with Malononitrile (Yield%) | Notes |

|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | 72% | Higher yield due to electron-withdrawing Br |

| 2-(Methylpyrazol-4-yl)quinoline-4-carbohydrazide | 58% | Steric hindrance reduces efficiency |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide exhibit significant antimicrobial properties. For instance:

- Synthesis and Evaluation : A series of compounds based on this structure were synthesized and tested against various microorganisms. The results indicated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against filamentous fungi like Penicillium chrysogenum .

| Compound | Activity Against | Zone of Inhibition (mm) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 16 |

| 6e | Pseudomonas aeruginosa | 19 |

Antitubercular Agents

The compound has also been investigated for its potential as an antitubercular agent. A study highlighted the synthesis of quinoline derivatives that were evaluated for their effectiveness against Mycobacterium tuberculosis. The findings revealed that certain compounds exhibited significant inhibitory effects on the InhA enzyme, which is crucial for the survival of the bacterium .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of quinoline-pyrazole derivatives were synthesized and tested for antimicrobial activity. The study found that modifications to the pyrazole ring significantly influenced the activity profiles of the compounds. For example, introducing electron-withdrawing groups enhanced antibacterial efficacy against specific strains .

Case Study 2: Antitubercular Activity

Another research effort focused on evaluating the antitubercular properties of synthesized quinoline derivatives. The study reported that several compounds displayed MIC values comparable to established antitubercular drugs like Isoniazid, indicating their potential as alternative therapeutic agents against tuberculosis .

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with nucleic acids. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation: Pyrazolyl vs. Aryl Groups

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide (): Structural difference: Replaces the pyrazole group with a bromophenyl substituent. For example, bromine may enhance halogen bonding in crystal structures . Synthesis: Both compounds share a common synthetic pathway (ester → carbohydrazide), but the bromophenyl derivative requires additional steps for aryl substitution .

Functional Group Variation: Carboxylic Acid and Methyl Ester

- 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CID 3164943, ): Molecular formula: C₁₅H₁₃N₃O₂. Key difference: Replaces carbohydrazide (-CONHNH₂) with a carboxylic acid (-COOH). Predicted collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺ CCS = 160.4 Ų) suggest distinct mass spectrometry profiles .

- Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate (): Molecular formula: C₁₆H₁₅N₃O₂. Key difference: Methyl ester (-COOCH₃) instead of carbohydrazide. Impact: The ester group reduces hydrogen-bonding capacity, likely lowering melting points compared to the carbohydrazide.

Positional Isomerism: Pyrazolyl Substitution at Quinoline-4 vs. Quinoline-2

- 4-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-2-carboxylic acid (): Structural difference: Pyrazole substituent at quinoline-4 vs. 2-position in the target compound. Impact: Positional isomerism may affect π-π stacking interactions in solid-state structures or binding affinity in biological targets.

Related Quinoline-Pyrazole Hybrids

- 2-Methyl-3-[(5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-1,4-dihydroquinolin-4-ones (): Structural difference: A dihydroquinolinone core with a pyrazolylmethyl substituent. Impact: The reduced quinoline ring (1,4-dihydro) and oxo group may confer distinct redox properties or hydrogen-bonding patterns.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with hydrazine or its derivatives. The process can be optimized through various synthetic routes that enhance yield and purity. Characterization of the compound is often performed using techniques such as NMR and IR spectroscopy to confirm the structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. This compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) Values

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 38.64 |

| Other Quinoline Derivative | C. albicans | 49.04 |

The MIC values indicate that this compound is effective at relatively low concentrations, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Quinoline derivatives are recognized for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle regulation.

Case Study: Anticancer Effects

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Q & A

Q. Table 1. Key Spectral Markers for Characterization

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR | 3285 cm⁻¹ (N–H), 1628 cm⁻¹ (C=O) | |

| ¹H NMR (DMSO-d6) | δ 2.3 ppm (CH₃), δ 10.2 ppm (NH) | |

| HRMS | [M+H]⁺ = 309.1452 (calc. 309.1455) |

Q. Table 2. Optimization of Synthetic Yields

| Condition | Variation | Yield (%) |

|---|---|---|

| Solvent | Ethanol vs. Acetonitrile | 72 vs. 58 |

| Hydrazine Ratio | 1:1 vs. 1:1.5 | 60 vs. 75 |

| Reaction Time | 6 vs. 12 hours | 65 vs. 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.